1,3-Dichloro-2-nitrobenzene
Overview
Description
1,3-Dichloro-2-nitrobenzene is an organic compound with the molecular formula C₆H₃Cl₂NO₂. It is one of several isomeric dichloronitrobenzenes and appears as an off-white solid that is soluble in conventional organic solvents . This compound is used in various industrial applications, including the manufacture of dyes, pigments, and other chemicals.
Scientific Research Applications
1,3-Dichloro-2-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including dyes and pigments.
Biology and Medicine: Research on this compound includes studying its potential effects on biological systems and its use in developing pharmaceuticals.
Industry: It is used in the production of agrochemicals, ultraviolet absorbers, and other industrial chemicals.
Mechanism of Action
Target of Action
1,3-Dichloro-2-nitrobenzene primarily targets the benzene ring in organic compounds . The benzene ring is a key component of many organic compounds and plays a crucial role in their structure and function .
Mode of Action
The mode of action of this compound involves a two-step mechanism. In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathways affected by this compound involve the electrophilic aromatic substitution reactions of benzene . These reactions are crucial for the synthesis of various organic compounds. The compound’s action can lead to changes in these pathways, potentially affecting the synthesis of other compounds .
Pharmacokinetics
It is known that the compound is an off-white solid that is soluble in conventional organic solvents This suggests that it may have good bioavailability
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This can lead to the synthesis of various organic compounds, depending on the specific conditions and reactants present .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the rate of nitration of this compound is normal, but sulphonation is a competing process when the concentration of nitric acid is low . Additionally, the compound is combustible, and no open flames should be used in its vicinity
Biochemical Analysis
Biochemical Properties
The nitro group, −NO2, is a hybrid of two equivalent resonance structures . The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight .
Molecular Mechanism
The molecular mechanism of action of 1,3-Dichloro-2-nitrobenzene is not well known. Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid . This suggests that this compound could potentially interact with biomolecules in the cell through similar mechanisms.
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not well known. Nitro compounds can be prepared by various methods, including the direct substitution of hydrocarbons with nitric acid , suggesting that this compound could potentially be metabolized through similar pathways.
Transport and Distribution
Given its solubility in organic solvents , it could potentially be transported and distributed within the cell via passive diffusion or other transport mechanisms.
Preparation Methods
1,3-Dichloro-2-nitrobenzene can be synthesized through the oxidation of 2,6-dichloroaniline using peroxytrifluoroacetic acid . The reaction conditions typically involve maintaining a controlled temperature and using an appropriate solvent to ensure the desired product is obtained with high purity. Industrial production methods often involve large-scale oxidation processes with stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
1,3-Dichloro-2-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and nitro) on the benzene ring.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Nucleophilic Aromatic Substitution: The chlorine atoms can be replaced by nucleophiles under specific conditions, forming various substituted products.
Comparison with Similar Compounds
1,3-Dichloro-2-nitrobenzene can be compared with other dichloronitrobenzene isomers, such as 1,4-dichloro-2-nitrobenzene and 2,4-dichloro-1-nitrobenzene . These compounds share similar chemical properties but differ in the positions of the substituents on the benzene ring, leading to variations in their reactivity and applications. For example, 1,4-dichloro-2-nitrobenzene is used as an ultraviolet absorber, while 2,4-dichloro-1-nitrobenzene is used in the production of diazo pigments .
Properties
IUPAC Name |
1,3-dichloro-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VITSNECNFNNVQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2C6H3NO2, C6H3Cl2NO2 | |
Record name | 1,3-DICHLORO-2-NITROBENZENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0253 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00208847 | |
Record name | 1,3-Dichloro-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00208847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
CRYSTALS. | |
Record name | 1,3-DICHLORO-2-NITROBENZENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0253 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
at 1.1kPa: 130 °C | |
Record name | 1,3-DICHLORO-2-NITROBENZENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0253 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Density |
Relative density (water = 1): 1.6 | |
Record name | 1,3-DICHLORO-2-NITROBENZENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0253 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
Relative vapor density (air = 1): 6.6 | |
Record name | 1,3-DICHLORO-2-NITROBENZENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0253 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
CAS No. |
601-88-7 | |
Record name | 1,3-Dichloro-2-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=601-88-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dichloro-2-nitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000601887 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dichloro-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00208847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dichloro-2-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.100 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,3-DICHLORO-2-NITROBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J43L7QJM9M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 1,3-DICHLORO-2-NITROBENZENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0253 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
72.5 °C | |
Record name | 1,3-DICHLORO-2-NITROBENZENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0253 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the nitration rate of 1,3-Dichloro-2-nitrobenzene compare to other similar compounds?
A: [, ] While this compound exhibits a "normal" rate profile for nitration at 25°C in sulfuric acid or oleum with 1 mol dm–3 nitric acid, [] highlights that its nitration kinetics differ from other chloronitrobenzene compounds when dinitrogen pentoxide is present in the reaction mixture. Specifically, the rate of nitration increases more rapidly than the concentration of nitronium ions when dinitrogen pentoxide concentrations exceed 2 mol dm–3. This suggests a potential change in the reaction mechanism or the involvement of different reactive species in the presence of dinitrogen pentoxide.
Q2: Can you elaborate on the use of computational methods in understanding the properties of this compound?
A: [] Computational chemistry techniques, like Density Functional Theory (DFT) calculations, can be employed to predict and interpret the Nuclear Magnetic Resonance (NMR) spectrum of this compound. This approach provides valuable insights into the compound's structure and behavior. For example, DFT calculations can be used to determine the chemical shifts and coupling constants for each proton in the molecule, which can then be compared to experimental NMR data. This comparison allows for the assignment of individual peaks in the spectrum to specific protons and provides information about the electronic environment of each proton. Moreover, solvent effects on the NMR spectrum can be simulated computationally, further enhancing our understanding of how this compound interacts with its surrounding environment.
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